Home > Products > Screening Compounds P7068 > bisindolylmaleimide iii
bisindolylmaleimide iii - 683775-59-9

bisindolylmaleimide iii

Catalog Number: EVT-1556859
CAS Number: 683775-59-9
Molecular Formula: C23H20N4O2
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This compound belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position . It has a role as an EC 2.7.11.13 (protein kinase C) inhibitor .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that 1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .

Molecular Structure Analysis

The molecular formula of this compound is C23H20N4O2 . The molecular weight is 384.4 g/mol . The IUPAC name is 3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 384.4 g/mol . The XLogP3-AA value is 2.1 , which is a measure of the compound’s lipophilicity, indicating how easily it can cross cell membranes.

Applications
  • Uses: AEB071 has been explored for its potential in modulating immune responses, specifically by inhibiting T cell activation. This could be relevant for treating autoimmune diseases or preventing organ transplant rejection. []

1. AEB071 (3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione) []

  • Compound Description: AEB071 is a potent and selective inhibitor of classical and novel protein kinase C (PKC) isotypes. It exhibits immunomodulatory effects by inhibiting early T cell activation. []
  • Relevance: AEB071 shares the core structure of a 3-(1H-indol-3-yl)pyrrole-2,5-dione with the target compound, 3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione. The variations lie in the substituents at the 4-position of the pyrrole-2,5-dione ring. While AEB071 bears a [2-(4-methylpiperazin-1-yl)quinazolin-4-yl] group, the target compound has a (1H-indol-3-yl) substituent. []

2. 3-(1H-Indol-3-yl)-4-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione []

  • Compound Description: This compound was investigated for its electrocyclic reactivity as part of a study on 3,4-diaryl-1H-pyrrole-2,5-dione derivatives. The crystal structure of this compound has been determined. []

3. 1-(2-Hydroxyethyl)-3-[(2-hydroxyethyl)amino]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione []

  • Compound Description: The crystal structure of this compound, containing four molecules in the asymmetric unit, has been reported. []
  • Relevance: This compound exhibits structural similarity to 3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione by sharing the 4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione scaffold. The difference lies in the substituents on the nitrogen atom of the pyrrole-2,5-dione ring. This compound has two (2-hydroxyethyl) groups attached to the nitrogen, while the target compound possesses a single (3-aminopropyl) group and a hydrogen. []

4. SB216763 (3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione) [, , , , ]

  • Compound Description: SB216763 is a glycogen synthase kinase 3β (GSK-3β) inhibitor with demonstrated cardioprotective effects against ischemia-reperfusion injury. It inhibits the mitochondrial permeability transition pore (mPTP) and reduces infarct size in animal models. It has also shown therapeutic potential in mouse models of pulmonary inflammation and fibrosis, potentially by inhibiting GSK-3 and reducing inflammatory cytokine production. [, , , , ]
  • Relevance: SB216763 and 3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione both belong to the 3-aryl-4-(indol-3-yl)-1H-pyrrole-2,5-dione class of compounds. The difference lies in the aryl substituent at the 3-position, with SB216763 having a (2,4-dichlorophenyl) group and the target compound possessing a (1-(3-aminopropyl)-1H-indol-3-yl) group. [, , , , ]

5. U73122 (1-(6-((17β-3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione) [, , , , ]

  • Compound Description: While widely used as a phospholipase C (PLC) inhibitor, U73122 also exhibits PLC-independent effects, including direct inhibition of Kir3 and BK channels. It can conjugate with common cell culture medium components like L-glutamine, glutathione, and bovine serum albumin (BSA), potentially affecting its efficacy in complex cellular assays. [, , , , ]
  • Relevance: Although U73122 and 3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione share the basic pyrrole-2,5-dione structure, they significantly differ in their substituents. U73122 possesses a complex (6-((17β-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl) group on the nitrogen, whereas the target compound features indole-based substituents at both the 3- and 4-positions. [, , , , ]

6. 3,4-Bis[1-(prop-2-ynyl)-1H-indol-3-yl]-1H-pyrrole-2,5-dione []

  • Compound Description: The crystal structure of this compound has been determined, revealing its planar indole ring systems and their dihedral angles with the pyrrole ring. []
  • Relevance: This compound is closely related to 3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, sharing the central 3,4-bis(indol-3-yl)-1H-pyrrole-2,5-dione core. The primary difference lies in the substituents on the nitrogen atoms of the indole rings. While the target compound features a (3-aminopropyl) group on one indole and a hydrogen on the other, this compound has a (prop-2-ynyl) group on both indole nitrogens. []

7. 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile []

  • Compound Description: This compound's crystal structure has been analyzed, revealing the dihedral angles between its various ring systems. []

8. EOS200271/PF-06840003 (3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione) []

  • Compound Description: This compound is a novel and selective indoleamine 2,3-dioxygenase (IDO-1) inhibitor. It has demonstrated good potency in an IDO-1 human whole blood assay and possesses a favorable ADME profile suggesting potential as a clinical candidate. []
  • Relevance: EOS200271/PF-06840003 shares the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione core with 3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione. The primary structural difference lies in the presence of a fluorine atom at the 5-position of the indole ring in EOS200271/PF-06840003 and the absence of any substituent at that position in the target compound. Additionally, the target compound has a second indole ring attached to the 4-position of the pyrrolidine-2,5-dione ring. []

9. 2-(5-Bromo-1H-indol-3-yl)-4-(4-bromophenyl)-5-(4-chlorobenzoyl)-1H-pyrrole-3-carbonitrile []

  • Compound Description: The crystal structure of this compound has been reported, highlighting its various ring inclinations and hydrogen bonding patterns. []

10. 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile []

  • Compound Description: The crystal structure of this compound, along with its hydrogen bonding interactions, has been described. []
  • Relevance: This compound shares the 2-(5-bromo-1H-indol-3-yl)-5-benzoyl-1H-pyrrole-3-carbonitrile core with the previous compound and is also structurally related to 3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione. The main difference lies in the substituent at the 4-position, where this compound has a (4-nitrophenyl) group. []

11. (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl)-1-Oxopropan-2-Yl)-4-(1H-Indol-3-Yl) Butanamide []

  • Compound Description: This group of compounds were synthesized and evaluated for anti-inflammatory activity. Derivatives containing bromine and methyl substitutions displayed higher activity compared to other derivatives. []

12. (-) - Trans-3-(5,6-dihydro-4H-pyrrolo [3,2,1-ij] quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione []

  • Compound Description: This compound belongs to the pyrrolidine-2,5-dione class and is studied for its anti-proliferative activity. Research suggests it can be administered twice daily at a dose of 360 mg, with a maximum daily dose of 720 mg, for treating cell proliferative disorders like cancer. []

13. 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrol-2,5-dione acetate salt []

  • Compound Description: This compound has novel crystalline forms (Form A and Form B) with distinct diffraction peaks. These forms are used for treating diseases mediated by T-lymphocytes or PKC. []
  • Relevance: This compound is structurally similar to 3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, sharing the 3-(1H-indol-3-yl)pyrrol-2,5-dione core. The difference lies in the substituent at the 4-position of the pyrrole ring. Instead of another indole, this compound contains a [2-(4-methylpiperazin-1-yl)quinazolin-4-yl] group. []

14. 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one []

  • Compound Description: This series of compounds was evaluated for antimicrobial activity and underwent in silico docking studies. []
  • Relevance: While these compounds share the 1H-indol-3-yl moiety with 3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, their structures significantly differ. They feature a tetrahydroindazole ring system linked to the indole, along with additional substituents, distinguishing them from the target compound's pyrroledione core. []

15. 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles []

  • Compound Description: This series of compounds was designed and synthesized as potential anticancer agents, exhibiting notable cytotoxicity against the human breast carcinoma MCF-7 cell line. Molecular docking studies against EGFR tyrosine kinase suggest a potential mechanism of action. Some compounds also exhibited significant anti-inflammatory properties. []
  • Relevance: While these compounds share the 1-methyl-1H-indol-3-yl moiety with 3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, their structures are otherwise distinct. They feature a pyrimidine ring linked to the indole at the 4-position and contain a methylthio group and a nitrile group as substituents on the pyrimidine ring, differentiating them from the pyrroledione core of the target compound. []

16. 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives []

    17. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives []

    • Compound Description: This series of compounds was investigated as inhibitors of glycolic acid oxidase (GAO). Compounds with large lipophilic substituents at the 4-position showed potent competitive inhibition of GAO in vitro and in rat liver perfusion studies. []

    Properties

    CAS Number

    683775-59-9

    Product Name

    bisindolylmaleimide iii

    IUPAC Name

    3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione

    Molecular Formula

    C23H20N4O2

    Molecular Weight

    384.4 g/mol

    InChI

    InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29)

    InChI Key

    APYXQTXFRIDSGE-UHFFFAOYSA-N

    SMILES

    C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN

    Synonyms

    bisindolylmaleimide III

    Canonical SMILES

    C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.